2-bromo-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
2-bromo-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a chemical compound with the molecular formula C16H15BrN2O It is a brominated derivative of benzohydrazide, featuring a pyrrolidinyl ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-bromo-1-(4-methylphenyl)-1-propanone with benzohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as anhydrous aluminum chloride. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzohydrazides.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-bromo-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(4-methylphenyl)-1-propanone
- 4-methylphenyl 1-bromoethyl ketone
- 2-bromo-4’-methylpropiophenone
Uniqueness
2-bromo-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific structural features, such as the presence of a pyrrolidinyl ring and a benzohydrazide moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H16BrN3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-bromo-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H16BrN3O3/c1-11-6-8-12(9-7-11)22-16(23)10-15(18(22)25)20-21-17(24)13-4-2-3-5-14(13)19/h2-9,15,20H,10H2,1H3,(H,21,24) |
InChI Key |
HWIQMLRVQVPMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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